1,2,3,4-Tetra-O-benzoyl-D-xylofuranose
Overview
Description
1,2,3,4-Tetra-O-benzoyl-D-xylofuranose (TOBX) is a sugar molecule that has been studied extensively in the scientific community due to its unique properties. It is a sugar molecule that is composed of four oxygen atoms and a benzoyl group, which is a type of organic compound. TOBX is a versatile molecule that can be used in a variety of scientific applications. In particular, it has been used in the synthesis of a variety of compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Application 1: Preparation of Glycosyl Donors
- Scientific Field: Organic Chemistry
- Summary of the Application: Protected carbohydrate hemiacetals, such as 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose, can be converted into glycosyl donors or used directly as donors . They can also serve as substrates for nucleophilic addition reactions .
- Methods of Application: The preparation involves protecting the anomeric position during the introduction of benzyl ethers .
- Results or Outcomes: The process results in the creation of glycosyl donors that can be used in further reactions .
Application 2: Fabrication of Nanoparticles
- Scientific Field: Bioengineering and Biotechnology
- Summary of the Application: A similar compound, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc), has been used to fabricate poly (lactic-co-glycolic acid) PLGA nanoparticles .
- Methods of Application: Two methods were investigated for fabricating the Ac42AzGlc-loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, suggesting the potential for improved bioavailability and efficient metabolic engineering with Ac42AzGlc-loaded nanoparticles .
properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2/t26-,27+,28-,33?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKRZQAFRVDED-AKDVNAHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-benzoyl-D-xylofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.